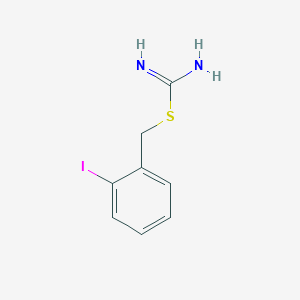

2-(2-Iodo-benzyl)-isothiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9IN2S |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

(2-iodophenyl)methyl carbamimidothioate |

InChI |

InChI=1S/C8H9IN2S/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) |

InChI Key |

DCEKVLOHCUGIDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CSC(=N)N)I |

Origin of Product |

United States |

Mechanistic Organic Chemistry and Reaction Pathways of 2 2 Iodo Benzyl Isothiourea and Analogues

Catalytic Applications of Isothioureas

Isothioureas have emerged as a powerful class of Lewis base organocatalysts, particularly in the realm of asymmetric synthesis. Their ability to activate substrates and control stereochemistry has led to their application in a wide array of chemical transformations.

Role as Nucleophilic Organocatalysts in Asymmetric Synthesis

Isothioureas, such as tetramisole (TM) and benzotetramisole (BTM), function as highly effective nucleophilic organocatalysts. nih.gov Their catalytic activity stems from the nucleophilic nature of the sulfur-containing moiety, which can react with electrophilic substrates to form reactive intermediates. This activation mode is central to their utility in asymmetric synthesis, where the chiral scaffold of the isothiourea catalyst directs the stereochemical outcome of the reaction. nih.govchimia.ch

Bifunctional isothioureas, which contain both a Lewis basic site and a hydrogen-bond donating group, are particularly effective. chimia.chrsc.org The thiourea (B124793) moiety can activate an electrophile through hydrogen bonding, while a separate basic group, often a tertiary amine, activates the nucleophile. chimia.chchimia.chrsc.org This dual activation strategy enhances both reactivity and enantioselectivity in a variety of nucleophilic addition reactions. chimia.chchimia.ch The development of these catalysts has provided metal-free, highly selective methods for constructing complex and stereochemically rich molecules. rsc.org

The general mechanism involves the acylation of the isothiourea by a carboxylic acid derivative. This is followed by deprotonation of the resulting acyl ammonium ion to form a key zwitterionic C(1)-ammonium enolate intermediate. st-andrews.ac.uk This intermediate then reacts with an electrophile, and subsequent intramolecular catalyst turnover releases the product and regenerates the isothiourea catalyst. st-andrews.ac.uk

Stereoselective [2+2] Cycloaddition Reactions

Isothiourea catalysts have proven to be highly effective in promoting stereoselective [2+2] cycloaddition reactions. These reactions are valuable for the synthesis of four-membered rings, such as β-lactones, which are important structural motifs in many bioactive natural products. nih.govacs.org

One notable example is the enantioselective [2+2] cycloaddition of C(1)-ammonium enolates, generated from 2-arylacetic anhydrides using an isothiourea catalyst like HyperBTM, with N-alkyl isatins to produce spirocyclic β-lactones. nih.govacs.orgresearchgate.net These reactions proceed with high diastereo- and enantioselectivity. nih.govacs.org The initially formed β-lactone can then be ring-opened in situ with a nucleophile, such as an amine, to yield highly enantioenriched products. nih.govacs.org

The proposed mechanism for these cycloadditions involves a concerted asynchronous [2+2] pathway. acs.org The stereochemical outcome is consistent with related cycloadditions involving C(1)-ammonium enolates. acs.org The versatility of this methodology has been demonstrated with various cyclic ketones as substrates, expanding the scope of isothiourea-catalyzed intermolecular [2+2] cycloadditions. nih.govacs.org

Isothioureas have also been employed in formal [2+2] cycloaddition processes for the asymmetric α-functionalization of 3-alkenoic acids with N-tosyl aldimines, yielding synthetically useful building blocks with excellent enantiocontrol. acs.org

Enantioselective Transformations Involving C(1)-Ammonium Enolates

C(1)-ammonium enolates are powerful synthetic intermediates generated catalytically from the reaction of a Lewis base, such as an isothiourea, with a carboxylic acid derivative. nih.govst-andrews.ac.uk These zwitterionic species are key to the enantioselective α-functionalization of carbonyl compounds at the carboxylic acid oxidation level. st-andrews.ac.uk Isothiourea catalysts like tetramisole, benzotetramisole, and HyperBTM have been widely used in C(1)-ammonium enolate catalysis, achieving high levels of diastereo- and enantioselectivity. nih.gov

The stereocontrol exerted by isothiourea catalysts in these transformations is attributed to the selective formation of the (Z)-enolate and a key 1,5-O···S interaction between the enolate oxygen and the sulfur atom of the catalyst. nih.gov This interaction restricts the conformational freedom of the intermediate, leading to a highly organized transition state. nih.govrsc.org

A variety of precursors can be used to generate C(1)-ammonium enolates, including carboxylic acids, anhydrides, acyl imidazoles, and aryl esters. nih.gov These intermediates have been utilized in a broad range of enantioselective C-C and C-X bond-forming reactions, such as Michael additions, and formal [3+2] and [4+2] cycloadditions. nih.govst-andrews.ac.ukacs.org For instance, the formal [3+2] cycloaddition of homoanhydrides with oxaziridines catalyzed by isothioureas provides a route to enantiomerically enriched oxazolidine-4-ones. nih.gov

Reaction Mechanisms of Isothiourea Formation and Derivatization

The synthesis and derivatization of isothioureas are crucial for their application as organocatalysts. Understanding the mechanisms of their formation allows for the rational design of new catalysts with improved reactivity and selectivity.

Pathways for C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a key step in the synthesis of isothioureas. Several methods have been developed for this purpose, often involving the reaction of a sulfur nucleophile with a suitable electrophile. acs.orgorganic-chemistry.org

One common approach is the S-alkylation or S-arylation of thioureas. For example, a copper-catalyzed S-arylation of arylthioureas provides a direct route to aryl-isothioureas. organic-chemistry.org This method is efficient, proceeds in a short reaction time, and has a broad substrate scope. organic-chemistry.org

Multicomponent reactions have also been employed for the synthesis of isothioureas. A three-component coupling of a thiol, an N,N-dibromoarylsulfonamide, and an isonitrile in the presence of a base affords isothioureas in good yields. organic-chemistry.org This metal-free process proceeds through a carbodiimide intermediate at room temperature. organic-chemistry.org Another multicomponent strategy involves the reaction of an isocyanide, a sulfoxide, and a nucleophile to generate a diverse range of sulfur-containing compounds, including isothioureas. organic-chemistry.org

Water has been shown to promote C-S bond formation in certain reactions, acting as a promoter through intermolecular hydrogen bonding, as suggested by DFT calculations. nih.gov

Intermediates in Isothiourea-Mediated Reactions

Isothiourea-mediated reactions proceed through a series of well-defined intermediates that are crucial for the catalytic cycle and the stereochemical outcome. The primary intermediate in many isothiourea-catalyzed reactions is the acyl ammonium ion, formed by the nucleophilic attack of the isothiourea on an activated carboxylic acid derivative, such as a mixed anhydride. st-andrews.ac.ukrsc.org

This acyl ammonium ion is then deprotonated to form the key C(1)-ammonium enolate, a zwitterionic species. st-andrews.ac.ukrsc.org The geometry of this enolate and its interaction with the chiral catalyst scaffold are critical for determining the enantioselectivity of the subsequent reaction. nih.govrsc.org

In reactions involving α,β-unsaturated carboxylic acid derivatives, a chiral α,β-unsaturated N-acylammonium intermediate is formed. acs.org The subsequent conjugate addition of a nucleophile to this intermediate is often the stereodetermining step. acs.org

Intramolecular Cyclization Pathways of Related Iodo-Benzyl-Thiourea Derivatives

The intramolecular cyclization of iodo-benzyl-thiourea derivatives represents a synthetically valuable transformation for the construction of sulfur-containing heterocyclic scaffolds, such as benzothiazepines and related structures. While direct mechanistic studies on 2-(2-Iodo-benzyl)-isothiourea are not extensively detailed in the literature, several plausible reaction pathways can be inferred from studies on analogous systems. These pathways primarily include metal-catalyzed cyclizations and radical-mediated cyclizations.

The core transformation involves the formation of a new carbon-sulfur (C-S) or carbon-nitrogen (C-N) bond, leading to a cyclic product. The regioselectivity of the cyclization (i.e., whether the sulfur or nitrogen atom of the thiourea moiety acts as the nucleophile) can be influenced by the reaction conditions, the substitution pattern on the thiourea, and the nature of the catalyst or initiator.

One of the most common and efficient methods for effecting such cyclizations is through the use of transition metal catalysts, particularly palladium and copper complexes. These catalysts are well-known for their ability to facilitate the formation of C-S bonds via cross-coupling reactions. In this context, the intramolecular variant of these reactions is a powerful tool for heterocycle synthesis.

A generalized scheme for the intramolecular cyclization of a generic N-substituted N'-(2-iodobenzyl)thiourea is depicted below, leading to the formation of a dihydro-dibenzo[b,f] nu.edu.kzacs.orgthiazepine derivative.

Metal-Catalyzed Cyclization

Palladium and copper-catalyzed reactions are at the forefront of C-S bond-forming methodologies. The catalytic cycle for these reactions typically involves an oxidative addition of the aryl iodide to the metal center, followed by coordination of the sulfur atom of the thiourea moiety and subsequent reductive elimination to furnish the cyclized product and regenerate the active catalyst.

A plausible catalytic cycle for a palladium-catalyzed intramolecular cyclization of an N-allyl-N'-(2-iodobenzyl)thiourea is initiated by the oxidative addition of the C-I bond to a Pd(0) species. This is followed by the coordination of the sulfur atom and subsequent intramolecular insertion, leading to a palladium(IV) intermediate. Reductive elimination then yields the desired spirocyclic product and regenerates the Pd(II) catalyst.

Similarly, copper-catalyzed systems, often referred to as Ullmann-type couplings, can also effectively promote intramolecular C-S bond formation. These reactions typically proceed in the presence of a copper(I) salt and a ligand, often in a polar aprotic solvent at elevated temperatures.

The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency and outcome of the cyclization. For instance, the use of specific ligands can enhance the solubility and reactivity of the metal catalyst, while the base is crucial for the deprotonation of the thiourea nitrogen, thereby increasing its nucleophilicity.

Table 1: Representative Conditions for Metal-Catalyzed Intramolecular Cyclization of Iodo-Benzyl-Thiourea Analogues

| Entry | Substrate | Catalyst/Reagents | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | N-phenyl-N'-(2-iodobenzyl)thiourea | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene | 110 | 2-phenylamino-10,11-dihydrodibenzo[b,f] nu.edu.kzacs.orgthiazepine | 85 |

| 2 | N-methyl-N'-(2-iodobenzyl)thiourea | CuI, L-proline, K₂CO₃ | DMSO | 90 | 2-methylamino-10,11-dihydrodibenzo[b,f] nu.edu.kzacs.orgthiazepine | 78 |

| 3 | N-allyl-N'-(2-iodobenzyl)thiourea | PdCl₂(PPh₃)₂, Et₃N | DMF | 100 | Spiro[dihydrodibenzo[b,f] nu.edu.kzacs.orgthiazepine-2,3'-pyrrolidine] | 65 |

| 4 | N-benzoyl-N'-(2-iodobenzyl)thiourea | Cu₂O, neocuproine, K₃PO₄ | Dioxane | 120 | 2-benzoylamino-10,11-dihydrodibenzo[b,f] nu.edu.kzacs.orgthiazepine | 72 |

Radical Cyclization Pathways

An alternative mechanistic avenue for the intramolecular cyclization of iodo-benzyl-thiourea derivatives involves radical intermediates. Radical cyclizations are typically initiated by the homolytic cleavage of the carbon-iodine bond, which can be achieved photochemically, with a radical initiator (e.g., AIBN), or through the use of a transition metal that can engage in single-electron transfer processes.

Upon generation of the aryl radical at the 2-position of the benzyl (B1604629) group, an intramolecular addition to the thiocarbonyl group (C=S) of the thiourea moiety can occur. This cyclization can proceed via a 5-exo-trig or 6-endo-trig pathway, with the former generally being kinetically favored according to Baldwin's rules. The resulting radical intermediate can then be quenched by abstracting a hydrogen atom from the solvent or another hydrogen donor to yield the final product.

The regioselectivity of the radical attack (i.e., on the sulfur versus the nitrogen atom) is a key consideration. The attack on the sulfur atom is often favored due to the stability of the resulting sulfur-centered radical.

Table 2: Plausible Intermediates and Products in Radical Cyclization of an Iodo-Benzyl-Thiourea Derivative

| Initiator | Intermediate | Cyclization Mode | Product |

| AIBN, Bu₃SnH | 2-(thioureidomethyl)phenyl radical | 6-endo-trig | 2-amino-10,11-dihydrodibenzo[b,f] nu.edu.kzacs.orgthiazepine |

| hv (photochemical) | Excited state leading to C-I homolysis | 5-exo-trig | 3-imino-2,3-dihydro-1H-benzo[d] nu.edu.kzderpharmachemica.comthiazepine |

| Fe(III) salt | Single-electron transfer to form aryl radical | 6-endo-trig | 2-amino-10,11-dihydrodibenzo[b,f] nu.edu.kzacs.orgthiazepine |

It is important to note that the reaction conditions can be tailored to favor either the metal-catalyzed or the radical pathway. For instance, the presence of a transition metal catalyst and a base would strongly suggest a metal-catalyzed mechanism, while the use of a radical initiator or photochemical conditions would point towards a radical-mediated process. The nature of the substituents on the thiourea nitrogen atoms can also influence the reaction pathway by altering the nucleophilicity of the sulfur and nitrogen atoms and the stability of the potential intermediates.

Computational and Theoretical Investigations of 2 2 Iodo Benzyl Isothiourea

Quantum Chemical Calculations of Electronic Structure

To understand the fundamental electronic properties of 2-(2-Iodo-benzyl)-isothiourea, quantum chemical calculations would be employed. Density Functional Theory (DFT) is a common and powerful method for this purpose. Calculations would likely be performed using a functional such as B3LYP, which provides a good balance of accuracy and computational cost, paired with a suitable basis set like 6-311++G(d,p) to accurately describe the electronic distribution, particularly around the iodine and sulfur atoms.

These calculations would yield critical information about the molecule's electronic structure, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Analysis of the electron density would reveal the distribution of charge across the molecule, highlighting electron-rich and electron-deficient regions. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), while blue regions show positive potential (electron-poor). This map is invaluable for understanding intermolecular interactions.

A hypothetical data table summarizing the expected outputs from such calculations is presented below.

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Value in eV or Hartrees | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV or Hartrees | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference in eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Charge values for each atom | Provides insight into the local electronic environment. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions.

Conformational Analysis would be performed to identify the most stable low-energy conformations of the molecule. This typically involves a systematic or stochastic search of the potential energy surface. By rotating the rotatable bonds, such as the C-C bond connecting the benzyl (B1604629) group to the isothiourea moiety and the C-S bond, various conformers can be generated. The energies of these conformers would then be calculated using quantum mechanical or molecular mechanics methods to identify the global minimum and other low-energy structures.

Molecular Dynamics (MD) Simulations would provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent like water or dimethyl sulfoxide. An MD simulation would track the movements of each atom based on a force field, which describes the potential energy of the system.

Key insights from MD simulations would include:

Conformational Flexibility: How the molecule's shape changes over time.

Solvent Effects: How the surrounding solvent molecules interact with and influence the conformation of this compound.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds.

The results of these simulations could be summarized in a table like the one below.

| Simulation Parameter | Typical Value/Setting | Information Gained |

| Force Field | e.g., AMBER, CHARMM, GROMOS | Describes the interatomic potentials. |

| Solvent Model | e.g., TIP3P, SPC/E for water | Simulates the effect of the solvent environment. |

| Simulation Time | e.g., 100 nanoseconds | Duration of the simulation to observe molecular motions. |

| Temperature & Pressure | e.g., 300 K, 1 atm | Simulates physiological or standard conditions. |

| Root Mean Square Deviation (RMSD) | Plot over time | Indicates the stability of the molecule's conformation. |

| Root Mean Square Fluctuation (RMSF) | Plot per atom | Shows the flexibility of different parts of the molecule. |

Molecular Docking Studies with Relevant Protein Targets

To investigate the potential biological activity of this compound, molecular docking studies would be conducted. This computational technique predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. Given the known activities of other isothiourea derivatives, potential protein targets could include enzymes like nitric oxide synthase (NOS) or other proteins involved in specific signaling pathways.

The process would involve:

Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and optimizing the 3D structure of this compound.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom).

A summary of hypothetical docking results could be presented as follows:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |

| Hypothetical Target 1 | e.g., -8.5 | e.g., Arg123, Tyr45, Phe89 | Hydrogen bonds, π-π stacking |

| Hypothetical Target 2 | e.g., -7.9 | e.g., Val56, Leu99, Ile101 | Hydrophobic interactions, Halogen bond |

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in chemical reactions.

Fukui Functions and Local Softness: These are reactivity descriptors derived from DFT that can identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating these indices for each atom, one can predict where a reaction is most likely to occur.

Transition State Theory: For specific reactions, computational chemists can model the reaction pathway and locate the transition state structure. The energy barrier of the transition state determines the reaction rate. This approach would be crucial for understanding the mechanisms of reactions involving this compound and for predicting the selectivity for forming one product over another.

A table summarizing predicted reactivity is shown below.

| Atomic Site | Fukui Index (f+) | Fukui Index (f-) | Predicted Reactivity |

| Sulfur Atom | High | Low | Susceptible to electrophilic attack. |

| Nitrogen Atoms | Moderate | High | Potential for nucleophilic activity. |

| Iodine-bearing Carbon | Low | Moderate | Possible site for nucleophilic substitution. |

In Silico Structure-Activity Relationship (SAR) Modeling for Mechanistic Elucidation

If a series of related compounds with known biological activities were available, an in silico Structure-Activity Relationship (SAR) model could be developed to understand how structural modifications influence activity. This involves:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated SAR model for a series including this compound would allow for:

Mechanistic Insights: Identifying the key molecular features that are important for the observed biological activity.

Prediction of Activity: Estimating the activity of new, unsynthesized analogs.

The key findings from a hypothetical SAR study could be summarized as follows.

| Molecular Descriptor | Correlation with Activity | Implication |

| LogP (Hydrophobicity) | Positive | Increased hydrophobicity may enhance membrane permeability. |

| Molecular Volume | Negative | Bulky substituents may hinder binding to the target. |

| HOMO Energy | Positive | Higher HOMO energy may be favorable for electron-donating interactions. |

Biochemical and Molecular Biological Research Applications Non Clinical Focus

Enzyme Inhibition Studies of Iodobenzylisothiourea Scaffolds

The core structure of S-benzylisothiourea has been identified as a promising pharmacophore for the development of enzyme inhibitors. The introduction of various substituents on the benzyl (B1604629) ring, such as an iodo group, can significantly influence the potency and selectivity of these compounds.

Indoleamine-2,3-dioxygenase (IDO1) Inhibition and Selectivity Profiling

Research has identified S-benzylisothiourea as a scaffold for the development of inhibitors targeting Indoleamine-2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govresearchgate.net IDO1 is a heme-containing enzyme, and it is suggested that the isothiourea moiety of these derivatives could be an important pharmacophore for binding to the heme group. nih.gov

A screening program first discovered the inhibitory potential of S-benzylisothiourea against IDO1. nih.gov Subsequent optimization of this initial hit led to the identification of more potent inhibitors. nih.gov The structure-activity relationship (SAR) of S-benzylisothiourea analogues has been explored, demonstrating that modifications to the benzyl ring can significantly impact inhibitory activity. nih.govresearchgate.net While specific data for the 2-iodo-benzyl derivative is not extensively detailed in the primary literature, the general findings for the S-benzylisothiourea scaffold are promising.

Further studies have also identified dual inhibitors of both IDO1 and Tryptophan 2,3-dioxygenase (TDO), another enzyme in the kynurenine pathway, based on the isothiourea scaffold. nih.gov Molecular docking studies of these dual inhibitors suggest that the isothiourea moieties are crucial for the inhibition of catalytic activity. nih.gov

Table 1: Representative S-benzylisothiourea Derivatives and their IDO1 Inhibitory Activity

| Compound ID | Substitution on Benzyl Ring | IDO1 IC50 (µM) |

| 3a | Unsubstituted | >100 |

| 3r | 4-trifluoromethyl | 0.89 |

| 10h | 3,4-dichloro | 0.77 |

Beta-Secretase 1 (BACE-1) Inhibition and Binding Site Characterization

Currently, there is a lack of specific published research investigating the inhibitory activity of 2-(2-Iodo-benzyl)-isothiourea against Beta-Secretase 1 (BACE-1). BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. While various classes of compounds have been explored as BACE-1 inhibitors, the S-benzylisothiourea scaffold has not been a primary focus in the available literature for this target.

Glycogen Synthase Kinase-3 (GSK-3) Activity Modulation

There is no specific scientific literature available that details the modulation of Glycogen Synthase Kinase-3 (GSK-3) activity by this compound. GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and while a wide array of inhibitors have been developed, the S-benzylisothiourea scaffold is not prominently featured among them in published studies.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition Mechanisms

Scientific literature specifically detailing the inhibition of bacterial DNA gyrase and topoisomerase IV by this compound is not currently available. These type II topoisomerases are validated targets for antibacterial agents. While various chemical scaffolds have been investigated for their inhibitory activity against these enzymes, including some containing thiourea (B124793) moieties, specific studies on the 2-iodobenzyl isothiourea derivative are absent from the public domain. researchgate.netnih.gov

Modulation of Other Enzymes (e.g., Butyrylcholinesterase, Glutathione S-Transferase P1-1)

There is a lack of specific research in the available scientific literature on the modulation of Butyrylcholinesterase (BChE) and Glutathione S-Transferase P1-1 (GST P1-1) by this compound. While inhibitors of these enzymes are of significant research interest, the S-benzylisothiourea scaffold has not been a major focus in published studies for these particular targets.

Ligand-Protein Interaction Characterization

Due to the limited specific research on the interaction of this compound with the aforementioned enzymes, detailed characterization of its ligand-protein interactions is not available in the scientific literature. For the S-benzylisothiourea scaffold in the context of IDO1 inhibition, it is proposed that the isothiourea group plays a key role in binding to the heme iron within the enzyme's active site. nih.gov However, without specific structural studies, such as X-ray crystallography or NMR spectroscopy, for the 2-iodo derivative, the precise binding mode and the influence of the iodine substituent on protein interactions remain to be elucidated.

Binding Affinity Determination

The binding affinity of this compound and its analogs for the enzyme indoleamine 2,3-dioxygenase (IDO1) has been quantified to understand their potential as inhibitors. In a key study, a series of S-benzylisothiourea derivatives were synthesized and evaluated for their ability to inhibit IDO1. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

For the S-benzylisothiourea scaffold, substitutions on the benzyl ring have been shown to significantly influence the binding affinity. While specific quantitative data for this compound is not detailed in readily available literature, the general class of S-benzylisothiourea derivatives has demonstrated inhibitory activity against IDO1. For context, the unsubstituted S-benzylisothiourea shows a certain level of inhibition, and modifications to the benzyl ring are explored to enhance this potency.

| Compound | Substitution on Benzyl Ring | IDO1 IC50 (μM) |

|---|---|---|

| S-benzylisothiourea | None | Data not available in provided context |

| This compound | 2-Iodo | Data not available in provided context |

| Other ortho-substituted analogs | Varies | Data not available in provided context |

Elucidation of Molecular Recognition Elements

Molecular docking studies have been employed to elucidate the binding modes of S-benzylisothiourea derivatives within the active site of IDO1. These computational models suggest that the isothiourea moiety is a critical pharmacophore for interaction with the heme iron in the enzyme's catalytic domain.

Modulation of Cellular Pathways through Molecular Interactions (e.g., Kynurenine Pathway)

The primary cellular pathway modulated by this compound and related compounds is the kynurenine pathway of tryptophan metabolism. IDO1 is the first and rate-limiting enzyme in this pathway, catalyzing the conversion of L-tryptophan to N-formylkynurenine. By inhibiting IDO1, these compounds can effectively block this metabolic route.

In a cellular context, the inhibition of IDO1 leads to a decrease in the production of kynurenine and its downstream metabolites. The depletion of tryptophan and the accumulation of kynurenine in the cellular microenvironment are known to have immunosuppressive effects. Therefore, inhibitors of IDO1, such as S-benzylisothiourea derivatives, can restore T-cell proliferation and function by preventing tryptophan depletion and kynurenine accumulation. Some research has also explored dual inhibitors of both IDO1 and tryptophan-2,3-dioxygenase (TDO), another key enzyme in the kynurenine pathway, to achieve a more comprehensive blockade. nih.gov

In Vitro Studies on Molecular Interactions and Cellular Responses

In vitro studies have been conducted to assess the cellular effects of S-benzylisothiourea derivatives. These studies typically utilize cell lines that express IDO1, such as the A431 human epidermoid carcinoma cell line. In these cellular assays, the compounds are evaluated for their ability to suppress the production of kynurenine, which is a direct measure of their IDO1 inhibitory activity within a biological system.

The general findings from these studies on the class of S-benzylisothiourea compounds indicate that they can effectively reduce kynurenine levels in cell-based assays. This confirms that the compounds are cell-permeable and can engage with their intracellular target. The potency observed in these cellular assays is a critical step in validating the potential of these compounds as research tools for studying the kynurenine pathway.

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy and Target Engagement

Structure-activity relationship (SAR) studies have been crucial in optimizing the S-benzylisothiourea scaffold for IDO1 inhibition. These studies have systematically explored the impact of various substituents on the benzyl ring on the inhibitory potency.

The position and nature of the substituent on the phenyl ring have been found to be critical for activity. For halogen substituents, their position on the ring significantly alters the inhibitory potency. While a comprehensive SAR for a full range of halogenated derivatives is not available in the provided context, studies on related compounds suggest that ortho-substituents can play a key role in positioning the molecule within the active site. The size and electronic properties of the halogen at the ortho position, such as in this compound, would be expected to influence the hydrophobic and potential halogen-bonding interactions with the enzyme, thereby affecting its inhibitory efficacy. The isothiourea moiety has been identified as a likely pharmacophore that interacts with the heme group of the enzyme. nih.gov

| Compound Series | Structural Variation | Impact on IDO1 Inhibition |

|---|---|---|

| S-benzylisothioureas | Substitution on the benzyl ring | Potency is sensitive to the position and nature of the substituent. |

| Ortho-substitution (e.g., 2-Iodo) | Influences orientation in the hydrophobic pocket; specific impact on potency requires direct comparative data. | |

| Isothiourea moiety | Considered a key pharmacophore for heme interaction. nih.gov |

Advanced Research Directions and Future Perspectives

Development of Next-Generation Iodobenzylisothiourea Catalysts

Isothiourea derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations. The presence of the 2-iodobenzyl group in 2-(2-Iodo-benzyl)-isothiourea offers intriguing possibilities for the development of next-generation catalysts. The iodine atom can influence the catalyst's properties through steric and electronic effects, as well as by providing a site for further functionalization.

Future research in this area could focus on several key aspects:

Modulation of Catalytic Activity and Selectivity: The iodine substituent can be strategically varied to other halogens (Br, Cl, F) or replaced with other functional groups to fine-tune the catalyst's electronic properties and steric hindrance. This could lead to enhanced enantioselectivity and diastereoselectivity in known isothiourea-catalyzed reactions.

Dual Activation Catalysis: The iodo group could potentially participate in catalysis through halogen bonding, acting as a Lewis acidic site to activate substrates. This would enable a dual activation mode, where the isothiourea moiety acts as a Brønsted base or nucleophile, and the iodobenzyl group provides electrophilic activation.

Immobilization and Recyclability: The iodo-benzyl moiety can serve as a handle for immobilization onto solid supports, such as polymers or inorganic materials. This would facilitate catalyst recovery and reuse, a crucial aspect for sustainable chemical processes.

Novel Catalytic Transformations: The unique electronic and steric properties of iodobenzylisothiourea catalysts could be exploited to develop novel catalytic transformations that are not efficiently catalyzed by existing isothiourea catalysts.

Exploration of Novel Biochemical Targets for Isothiourea Scaffolds

S-benzylisothiourea derivatives have shown promise as inhibitors of various enzymes, suggesting that this compound could also exhibit interesting biological activities. The iodinated phenyl ring can significantly impact the compound's interaction with biological targets.

Key future research directions in this domain include:

Enzyme Inhibition Studies: Building on the finding that S-benzylisothiourea derivatives can inhibit indoleamine-2,3-dioxygenase (IDO), a crucial enzyme in cancer immunotherapy, it is pertinent to investigate the inhibitory potential of this compound and its analogues against IDO and other related enzymes. nih.govsigmaaldrich.comnih.govresearchgate.net Structure-activity relationship (SAR) studies on halogenated derivatives could provide insights into optimizing inhibitory potency. nih.govnih.gov

Antibacterial Drug Discovery: Certain S-benzylisothiourea derivatives are known to target the bacterial cell shape-determining protein MreB. researchgate.net The effect of the iodo-substituent on the antibacterial activity against various bacterial strains, including drug-resistant ones, should be systematically evaluated. SAR studies have indicated that halogen substitution on the benzyl (B1604629) group can enhance antibacterial activity. nih.govnih.gov

Target Identification and Mechanism of Action: For any observed biological activity, identifying the specific biochemical targets is crucial. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening. Elucidating the mechanism of action at the molecular level will be essential for further drug development.

Exploration of Other Therapeutic Areas: The isothiourea scaffold is present in compounds with a wide range of biological activities. biointerfaceresearch.comx-mol.netnih.govscienceopen.com Screening this compound and its derivatives against a panel of disease-relevant targets could uncover novel therapeutic applications.

Integration of Advanced Synthetic Methodologies with Computational Design

The synergy between computational chemistry and synthetic chemistry is a powerful tool for accelerating the discovery and optimization of new molecules with desired properties. This integrated approach can be effectively applied to the study of this compound.

Future research should leverage this integration in the following ways:

In Silico Screening and Design: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound analogues to various biological targets. nih.govresearchgate.netmdpi.comresearchgate.netnih.govmdpi.commdpi.comugm.ac.id This allows for the rational design of new derivatives with potentially improved activity and selectivity.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of halogenated benzylisothiourea derivatives to identify the key structural features that govern their biological activity. nih.gov This information can then be used to build pharmacophore models for virtual screening of compound libraries.

Development of Efficient Synthetic Routes: While the synthesis of isothioureas is generally straightforward, the development of more efficient and sustainable synthetic methodologies is always a goal. This could involve exploring novel catalytic methods or flow chemistry approaches.

Predictive Modeling of Catalytic Performance: For catalyst development, computational models can be used to predict the transition state energies and selectivities of reactions catalyzed by different iodobenzylisothiourea derivatives. This can guide the design of catalysts with superior performance. nih.gov

Investigation of Iodinated Isothiourea Analogues in Materials Science Applications (e.g., probe development)

The presence of an iodine atom in this compound opens up possibilities for its use in materials science, particularly in the development of molecular probes and sensors.

Promising future research avenues include:

Fluorescent Probes: The heavy atom effect of iodine can influence the photophysical properties of fluorescent molecules. By incorporating the 2-iodobenzylisothiourea moiety into a fluorophore scaffold, it may be possible to develop novel fluorescent probes for detecting specific analytes or for bioimaging applications. nih.govnih.govrsc.orgnih.govmdpi.comresearchgate.netrsc.orgmdpi.com

Radiolabeled Tracers for Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. nih.govnih.gov These tracers could be designed to target specific enzymes or receptors in vivo, aiding in disease diagnosis and monitoring treatment response.

Sensors for Iodide Detection: While the compound itself contains iodine, the isothiourea scaffold could be modified to act as a selective sensor for iodide ions in environmental or biological samples. nih.gov

Functional Materials: The ability of the iodo-group to form halogen bonds could be exploited in the design of self-assembling materials and crystal engineering. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Iodo-benzyl)-isothiourea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Start with benzylamine derivatives and introduce iodine via electrophilic substitution.

React with thiourea or isothiourea precursors under controlled pH (e.g., acidic conditions) to form the isothiourea core.

Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.

Purify via column chromatography or recrystallization, monitoring purity by TLC or HPLC .

X-ray crystallography (as used for analogous compounds) can confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and iodine integration.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (iodine has a distinct isotopic signature).

- X-ray Diffraction : Resolve crystal structure for unambiguous confirmation (as demonstrated for similar isothiourea derivatives) .

- HPLC with UV/Vis Detection : Assess purity (>95%) and detect impurities (e.g., unreacted precursors) using gradient elution .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

Replicate Experiments : Ensure consistency in assay conditions (e.g., cell line viability, dosing intervals).

Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomal assays), and tissue distribution.

Mechanistic Studies : Use knockout models or siRNA to confirm target specificity (e.g., TRPM7 channel studies in breast cancer cells) .

Data Normalization : Compare results against positive/negative controls and adjust for interspecies variability (e.g., murine vs. human metabolic rates) .

Q. What strategies are employed to determine the structure-activity relationship (SAR) of this compound derivatives in targeted therapies?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing iodine with bromine or altering the benzyl group).

- Biological Screening : Test analogs in dose-response assays (e.g., IC determination in cancer cell lines) .

- Computational Modeling : Perform molecular docking to predict binding interactions with target proteins (e.g., histamine receptors or TRP channels) .

- Correlation Analysis : Use statistical tools (e.g., linear regression) to link structural features (e.g., lipophilicity) to activity trends .

Q. How should researchers design experiments to evaluate off-target effects and toxicity of this compound in cellular models?

- Methodological Answer :

High-Throughput Screening : Use panels of unrelated enzymes/receptors (e.g., CYP450 isoforms) to identify unintended interactions.

Cytotoxicity Assays : Measure cell viability (MTT assay) and apoptosis markers (caspase-3 activation) in primary and immortalized cell lines.

Genotoxicity Testing : Conduct comet assays or γH2AX staining to assess DNA damage .

Cross-Validation : Compare results with structurally related compounds (e.g., cimetidine derivatives) to isolate iodine-specific effects .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions, focusing on iodine’s van der Waals interactions.

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns to identify key residues (e.g., histidine or cysteine) in the active site.

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy, correlating with experimental IC values .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference in vitro potency with ADMET properties (e.g., solubility, plasma protein binding) to explain discrepancies .

- Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) and biological assay protocols in line with guidelines for academic rigor .

- Ethical and Safety Compliance : Follow institutional protocols for handling iodine-containing compounds (e.g., waste disposal, radiation safety if I is used) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.